N-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide
Description
N-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide is a synthetic small molecule featuring a triazaspiro[4.5]decane core. This spirocyclic structure is substituted with a 4-methoxyphenyl group at position 2, a 3-oxo moiety, and an acetamide side chain linked to a 4-fluorophenyl group.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c1-30-18-8-2-15(3-9-18)20-21(29)26-22(25-20)10-12-27(13-11-22)14-19(28)24-17-6-4-16(23)5-7-17/h2-9H,10-14H2,1H3,(H,24,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIURCHLQPLKJJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC=C(C=C4)F)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide is a compound of significant interest due to its potential biological activities. The unique structural features of this compound, including the presence of a fluorophenyl group and a methoxyphenyl moiety, suggest possible interactions with various biological targets. This article reviews its biological activity, focusing on its pharmacological effects, molecular interactions, and potential therapeutic applications.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structural motifs can inhibit the proliferation of breast cancer cells (MCF-7) and other tumor cell lines through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are supported by molecular docking studies that suggest it may interact with cyclooxygenase enzymes (COX) and lipoxygenases (LOX). These interactions could lead to the inhibition of inflammatory pathways, making it a candidate for further development as an anti-inflammatory agent .
Enzyme Inhibition Studies
In vitro studies have demonstrated that related compounds can inhibit cholinesterases (AChE and BChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. The presence of electron-withdrawing groups like fluorine enhances the inhibitory potency against these enzymes .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various protein targets. These studies reveal that the compound forms stable interactions with key residues in the active sites of target enzymes, potentially leading to significant biological effects .
Case Studies
| Study | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 10.4 μM | Apoptosis induction |
| Study 2 | Hek293-T | 5.4 μM | Cell cycle arrest |
| Study 3 | AChE | 19.2 μM | Enzyme inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The triazaspiro[4.5]decane framework is shared among several compounds, but substituent variations lead to distinct properties.
Table 1: Structural and Molecular Comparisons
Key Observations:
Functional Group Comparisons
Fluorophenyl and Methoxyphenyl Moieties:
- 4-Fluorophenyl (Target Compound): Fluorine’s electronegativity enhances membrane permeability and bioavailability in many drug-like molecules.
- 4-Methoxyphenyl : The methoxy group may enhance π-π stacking interactions with aromatic residues in target proteins.
Acetamide Linkers:
The acetamide side chain is conserved in the target compound and the analogue. This group often serves as a hydrogen-bond donor/acceptor, critical for target engagement.
Hypothetical Pharmacological Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
